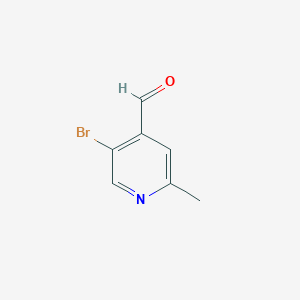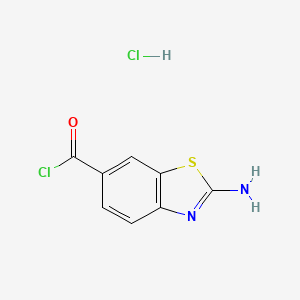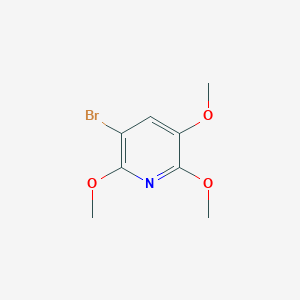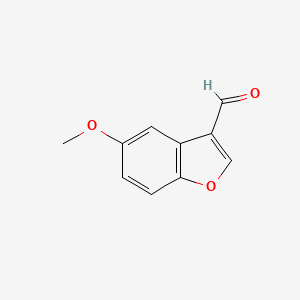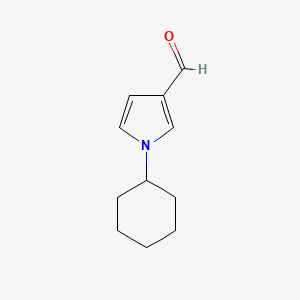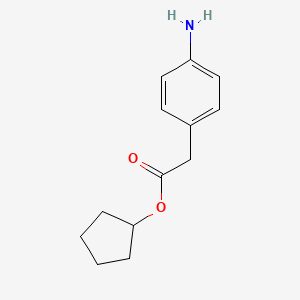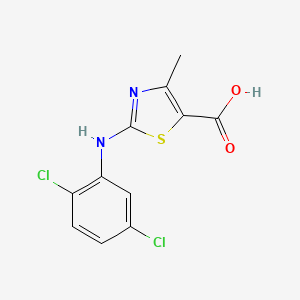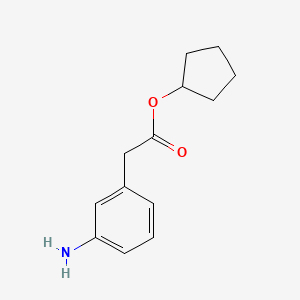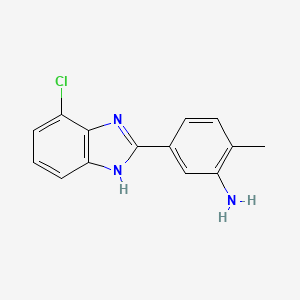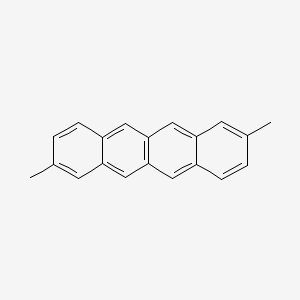
2,8-Dimethyltetracene
Overview
Description
2,8-Dimethyltetracene is an organic compound belonging to the tetracene family, which is a subclass of polycyclic aromatic hydrocarbons. Tetracenes are known for their extended conjugated systems, which impart unique electronic and photophysical properties. These properties make tetracenes, including this compound, valuable in various scientific and industrial applications, particularly in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyltetracene typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the Friedel-Crafts alkylation of tetracene derivatives, followed by selective methylation at the 2 and 8 positions. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups, altering the compound’s electronic properties.
Reduction: This reaction can reduce double bonds within the aromatic system, affecting the compound’s stability and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents, modifying the compound’s physical and chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation can yield hydroxylated or carbonylated tetracenes, while substitution can introduce various functional groups like halides, alkyls, or aryls.
Scientific Research Applications
2,8-Dimethyltetracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique electronic properties.
Industry: Utilized in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 2,8-Dimethyltetracene is primarily related to its electronic structure. The extended conjugated system allows for efficient charge transport and light absorption/emission. In biological systems, it can interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Tetracene: The parent compound, known for its use in organic electronics.
2,3-Dimethyltetracene: Another methylated derivative with slightly different electronic properties.
9,10-Dimethylanthracene: A related compound with applications in photophysics and photochemistry.
Uniqueness: 2,8-Dimethyltetracene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in the design of advanced organic electronic materials.
Properties
IUPAC Name |
2,8-dimethyltetracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-3-5-15-9-20-12-18-8-14(2)4-6-16(18)10-19(20)11-17(15)7-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZTYTHIKBZDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C=C4C=C(C=CC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)


